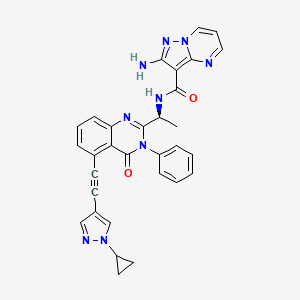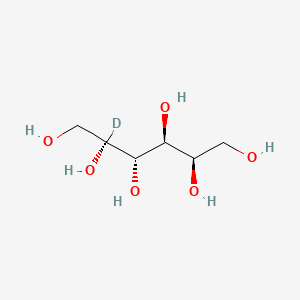
Dulcite-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dulcite-d1, also known as deuterated dulcitol, is a sugar alcohol derived from the reduction of galactose. It is a deuterium-labeled compound, which means that one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dulcite-d1 can be synthesized through the reduction of galactose using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a catalyst to achieve the reduction. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of lactose using galactokinase-negative mutants of the genus Kluyveromyces. This method allows for the efficient conversion of lactose to dulcite, which can then be deuterated through subsequent chemical reactions .
Análisis De Reacciones Químicas
Types of Reactions
Dulcite-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Deuterium gas and deuterated sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes and ketones.
Reduction Products: More reduced sugar alcohols.
Substitution Products: Various substituted sugar alcohols depending on the reagents used.
Aplicaciones Científicas De Investigación
Dulcite-d1 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical procedures to study sugar alcohols.
Biology: Helps in understanding metabolic pathways involving sugar alcohols.
Medicine: Investigated for its role in conditions like cataract formation and hepatosplenomegaly.
Industry: Utilized in the production of deuterium-labeled compounds for research purposes.
Mecanismo De Acción
The mechanism of action of dulcite-d1 involves its interaction with specific enzymes and metabolic pathways. As a sugar alcohol, it can be metabolized by enzymes like galactitol dehydrogenase, leading to the formation of various metabolites. The deuterium labeling allows researchers to trace these metabolic pathways and understand the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Dulcitol (Galactitol): The non-deuterated form of dulcite-d1.
Sorbitol: Another sugar alcohol with similar properties.
Mannitol: A sugar alcohol used in medical and industrial applications.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracing metabolic pathways and reaction mechanisms is essential. This labeling provides insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3D/m0/s1 |
Clave InChI |
FBPFZTCFMRRESA-HCKLNUELSA-N |
SMILES isomérico |
[2H][C@](CO)([C@H]([C@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
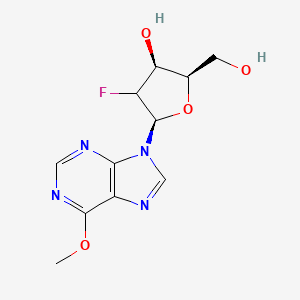
![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
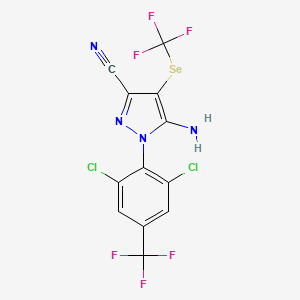
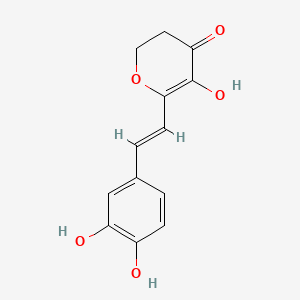
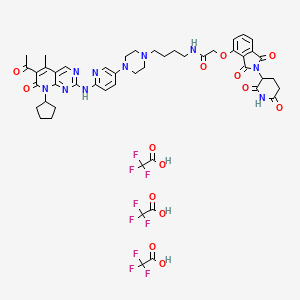
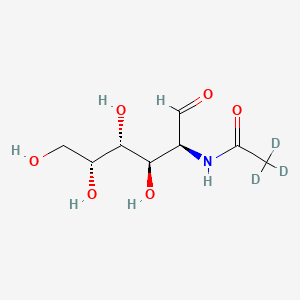
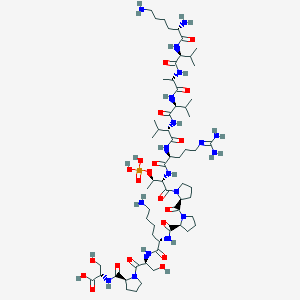
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
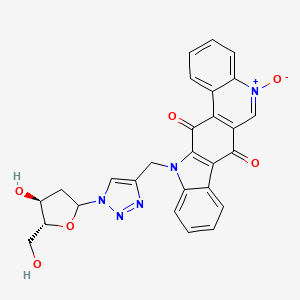
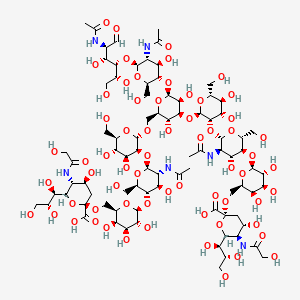
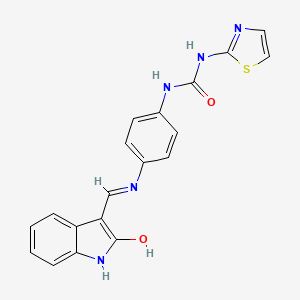
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
